molecular formula C40H61N13O9 B12320259 H-Tyr-gly-gly-phe-leu-arg-arg-OH

H-Tyr-gly-gly-phe-leu-arg-arg-OH

Cat. No.: B12320259
M. Wt: 868.0 g/mol
InChI Key: DIXKOJUSHXZXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-gly-gly-phe-leu-arg-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

    Purification: of the crude peptide using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Chemical Reactions Analysis

Types of Reactions

H-Tyr-gly-gly-phe-leu-arg-arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Tyr-gly-gly-phe-leu-arg-arg-OH has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain and stress responses through kappa opioid receptors.

    Medicine: Explored for potential therapeutic applications in pain management and addiction treatment.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

H-Tyr-gly-gly-phe-leu-arg-arg-OH exerts its effects primarily through binding to kappa opioid receptors in the brain. This binding leads to the activation of intracellular signaling pathways that modulate pain perception, stress responses, and other physiological processes. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream effectors such as adenylate cyclase and ion channels .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H61N13O9/c1-23(2)18-30(36(59)51-28(10-6-16-46-39(42)43)35(58)52-29(38(61)62)11-7-17-47-40(44)45)53-37(60)31(20-24-8-4-3-5-9-24)50-33(56)22-48-32(55)21-49-34(57)27(41)19-25-12-14-26(54)15-13-25/h3-5,8-9,12-15,23,27-31,54H,6-7,10-11,16-22,41H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,58)(H,53,60)(H,61,62)(H4,42,43,46)(H4,44,45,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXKOJUSHXZXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H61N13O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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